molecular formula C26H20FN3O4S B2631044 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 895646-27-2

2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2631044
CAS No.: 895646-27-2
M. Wt: 489.52
InChI Key: HLZKNRQWRQONFQ-UHFFFAOYSA-N
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Description

Substituent Assignment and Prioritization

  • Position 3 : A 4-ethoxyphenyl group (-C₆H₄-OCH₂CH₃) is attached to the pyrimidinone nitrogen.
  • Position 2 : A sulfanylacetamide side chain (-S-CH₂-C(=O)-NH-) is bonded to the fused bicyclic core, terminating in a 4-fluorophenyl group (-C₆H₄-F).

Applying IUPAC substitution rules, the compound is named:
2-[(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide .

Structural Representation

The molecule’s architecture (Fig. 1) features:

  • A benzofuro[3,2-d]pyrimidin-4-one core (rings A–C).
  • 4-ethoxyphenyl at position 3 (ring C).
  • Thioacetamide at position 2, linked to 4-fluorophenyl via an amide bond.
Structural Diagram (Simplified):  
       O  
       |  
O--C6H4-OCH2CH3  
       |  
       N  
       / \  
S-CH2-C(=O)-NH-C6H4-F  

Alternative Nomenclatural Conventions in Heterocyclic Chemistry

While IUPAC nomenclature provides systematic clarity, alternative naming systems persist in specialized contexts:

Hantzsch-Widman System

The fused bicyclic core could be described as 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene-4-one , emphasizing the tricyclic system’s bridged and fused nature .

Functional Group-Centric Naming

  • Thioether-acetamide derivative : Highlights the sulfur linkage and amide functionality.
  • 4-Fluorophenylacetamide : Prioritizes the terminal aromatic substituent.

Trivial Names in Patent Literature

Compounds with analogous scaffolds are often designated by laboratory codes (e.g., EVT-2955823 , STL085203 ). These non-systematic names simplify referencing but lack structural specificity.

Molecular Formula and Stereochemical Considerations

Molecular Formula Derivation

The molecular formula C₂₆H₂₀FN₃O₄S is calculated as follows:

Component Contribution
Benzofuropyrimidinone core C₁₀H₆N₂O₂
4-ethoxyphenyl substituent C₈H₉O
Thioacetamide-4-fluorophenyl C₈H₅FNO₂S

Total : C₁₀ + C₈ + C₈ = C₂₆ ; H₆ + H₉ + H₅ = H₂₀ ; N₂ + N₁ = N₃ ; O₂ + O₁ + O₂ = O₄ ; F₁ ; S₁ .

Stereochemical Analysis

The compound exhibits no chiral centers due to:

  • Planar amide bond : The acetamide’s nitrogen participates in resonance, preventing tetrahedral geometry.
  • Aromatic substituents : Para-substituted phenyl groups (4-ethoxy, 4-fluoro) lack stereoisomerism.
  • Fused-ring rigidity : The benzofuropyrimidinone core adopts a planar conformation, restricting rotational freedom.

Despite this, conformational isomerism may arise from:

  • Rotation about the C-S bond in the thioether linkage.
  • Limited flexibility of the ethoxy group (-OCH₂CH₃) .

Table 1: Comparative Molecular Formulas of Analogous Compounds

Compound Molecular Formula
2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide C₂₇H₂₃N₃O₄S
N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide C₂₂H₂₁N₃O₄S
N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide C₂₁H₁₈ClN₃O₄S

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O4S/c1-2-33-19-13-11-18(12-14-19)30-25(32)24-23(20-5-3-4-6-21(20)34-24)29-26(30)35-15-22(31)28-17-9-7-16(27)8-10-17/h3-14H,2,15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZKNRQWRQONFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine ring system.

    Introduction of the 4-Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the ethoxy group is introduced using ethyl iodide or ethyl bromide in the presence of a base.

    Thioether Formation: The thioether linkage is formed by reacting the benzofuro[3,2-d]pyrimidine derivative with a thiol compound under nucleophilic substitution conditions.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with 4-fluoroaniline and acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic molecule that has been investigated for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its biological activities, structural characteristics, and therapeutic potentials, supported by case studies and comparative analyses.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties:

  • Mechanisms of Action : It is suggested to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Preliminary studies have reported IC50 values indicating its effectiveness against various cancer cell lines, such as HeLa and A549 cells.
CompoundIC50 (µM)Cell Line
Compound A5.0HeLa
Compound B10.0MCF7
2-((3-(4-ethoxyphenyl)-4-oxo...)7.5A549

Anti-inflammatory Effects

The thioether linkage in the compound may enhance its anti-inflammatory properties:

  • Mechanism : Related compounds have shown the ability to reduce pro-inflammatory cytokines in vitro, suggesting a potential pathway for therapeutic applications in inflammatory diseases.

Anticancer Studies

A study focusing on derivatives of benzofuro[3,2-d]pyrimidines revealed that structural modifications at the phenyl rings significantly influenced anticancer activity. The compound's structure allows for diverse substitutions that can enhance efficacy.

Mechanistic Insights

Mechanistic studies have shown that the compound induces apoptosis via the mitochondrial pathway:

  • Increased cytochrome c release and activation of caspases have been observed, indicating a robust mechanism for inducing programmed cell death.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of 2-((3-(4-ethoxyphenyl)-4-oxo...:

Compound NameStructural FeaturesUnique Aspects
Compound AThienopyrimidine coreStrong antimicrobial activity
Compound BAcetamide with methoxy substitutionNeuroprotective effects
2-((3-(4-ethoxyphenyl)-4-oxo...)Benzofuro[3,2-d]pyrimidine corePotential anticancer and anti-inflammatory effects

Mechanism of Action

The mechanism of action of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzofuro[3,2-d]pyrimidine core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its therapeutic effects.

Comparison with Similar Compounds

Target Compound

  • Core : Benzofuro[3,2-d]pyrimidine
  • Substituents :
    • 4-Ethoxyphenyl at position 3
    • Thioacetamide linked to N-(4-fluorophenyl) at position 2
  • Key Features : Ethoxy and fluoro groups enhance lipophilicity and metabolic stability.

Analog 1 : 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

  • Core: Benzothieno[2,3-d]pyrimidine (sulfur-containing ring instead of oxygen in benzofuro)
  • Substituents :
    • 4-Ethoxyphenyl at position 3
    • N-(4-methylphenyl)acetamide at position 2
  • The 4-methylphenyl group may lower electronegativity compared to 4-fluorophenyl.

Analog 2 : 2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

  • Core: Pyrazolo[3,4-d]pyrimidine fused with a chromenone
  • Substituents: 3-Fluoro-4-isopropoxyphenyl at position 3 Dimethylamino group at position 4
  • Impact: The pyrazole core and chromenone fusion may enhance π-π stacking in receptor binding. Multiple fluorine atoms increase metabolic resistance.

Analog 3 : 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide

  • Core: Thieno[2,3-d]pyrimidine
  • Substituents :
    • Ethyl and dimethyl groups at positions 3, 5, and 6
    • N-(4-isopropylphenyl)acetamide

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Core Structure Benzofuropyrimidine Benzothienopyrimidine Pyrazolopyrimidine-Chromenone Thienopyrimidine
Molecular Weight ~494.5 (calculated) ~508.6 (estimated) 571.2 (reported) ~447.6 (estimated)
Substituent Polarity High (ethoxy, fluoro) Moderate (ethoxy, methyl) High (fluoro, isopropoxy) Low (alkyl groups)
Melting Point Not reported Not reported 302–304°C Not reported

Biological Activity

2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C27H23N3O4SC_{27}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 485.6 g/mol. Its unique structural features include:

  • Benzofuro[3,2-d]pyrimidine core : This heterocyclic structure is known for various biological activities.
  • Thioether linkage : This functional group can influence the compound's reactivity and biological interactions.
  • Acetamide group : Often associated with enhanced solubility and bioavailability.

Anticancer Potential

Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. The mechanism of action may involve inhibition of specific kinases or enzymes critical for cancer cell proliferation. For instance, SAR studies have shown that modifications to the phenyl rings can enhance binding affinity to target proteins involved in tumor growth regulation .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial effects against various pathogens. The presence of the ethoxy and thio groups may contribute to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl rings significantly affects the compound's binding affinity and overall activity.
  • Core Modifications : Altering the benzofuro[3,2-d]pyrimidine core can lead to variations in potency against specific targets .

Case Studies

  • In Vitro Studies : In vitro assays have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. For example, a study reported an IC50 value indicating effective inhibition of cell growth at low concentrations .
  • Animal Models : Animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy in vivo. Early results indicate promising results in reducing tumor size in xenograft models .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various pathogens
Enzyme InhibitionInhibits key kinases involved in cancer

Structure-Activity Relationship Findings

ModificationEffect on ActivityReferences
Electron-withdrawing groups on phenyl ringsIncreased binding affinity
Alteration of core structureVariability in potency against targets

Q & A

Q. What are the critical steps in synthesizing this compound, and how is its purity validated?

The synthesis involves multi-step reactions, including cyclocondensation to form the benzofuropyrimidinone core, thioether linkage formation, and fluorophenyl acetamide coupling. Key steps require precise control of temperature (e.g., 80–100°C for cyclization) and solvent selection (e.g., DMF for solubility). Purity is validated via HPLC (≥95% purity) and NMR (e.g., ¹H/¹³C for structural confirmation). Mass spectrometry (HRMS) confirms molecular weight accuracy .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

Standard assays include:

  • MTT assay for cytotoxicity (IC₅₀ values against cancer cell lines like MCF-7 or HepG2).
  • Antimicrobial testing via broth microdilution (MIC against S. aureus or E. coli).
  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. Positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates are essential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis scalability?

Advanced optimization involves:

  • DoE (Design of Experiments) to evaluate solvent polarity (e.g., acetonitrile vs. THF), catalyst loading (e.g., Pd/C for coupling), and reaction time.
  • Flow chemistry for exothermic steps (e.g., thioacetamide formation) to enhance yield (>80%) and reduce byproducts.
  • In-line analytics (e.g., FTIR monitoring) for real-time reaction tracking .

Q. What strategies are effective for elucidating structure-activity relationships (SAR)?

SAR studies require:

  • Derivatization : Modifying the ethoxyphenyl (e.g., replacing with methyl or chlorine) or fluorophenyl groups.
  • Computational modeling : Docking studies (AutoDock Vina) to predict binding affinities for targets like EGFR or COX-2.
  • Metabolite profiling (LC-MS/MS) to assess metabolic stability and active intermediates .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies may arise from:

  • Cell line variability : Use standardized cell lines (e.g., ATCC-certified) and culture conditions.
  • Assay protocols : Harmonize incubation times (e.g., 48 vs. 72 hours) and serum concentrations.
  • Pharmacokinetic factors : Evaluate compound stability in assay media (e.g., serum protein binding via equilibrium dialysis) .

Data Analysis & Mechanistic Questions

Q. What analytical methods are recommended for characterizing degradation products?

  • LC-QTOF-MS for identifying degradation pathways (e.g., hydrolysis of the acetamide group).
  • Accelerated stability studies (40°C/75% RH for 4 weeks) to assess excipient compatibility.
  • XRD to monitor crystallinity changes affecting solubility .

Q. What in vivo models are appropriate for validating therapeutic potential?

  • Xenograft models (e.g., nude mice with HT-29 tumors) for antitumor efficacy.
  • PK/PD studies : Plasma half-life (t₁/₂) measurement via LC-MS and dose-response analysis.
  • Toxicology screening : ALT/AST levels for hepatotoxicity assessment .

Application-Driven Questions

Q. How can this compound serve as a lead for dual-target inhibitors?

Co-crystallization studies (e.g., with PARP-1 and HDAC6) can identify multi-target binding. Synergy assays (Chou-Talalay method) evaluate combination effects with existing drugs (e.g., cisplatin) .

Q. What functionalization strategies enhance blood-brain barrier (BBB) penetration?

  • Introduce logP-optimizing groups (e.g., trifluoromethyl) to increase lipophilicity.
  • P-glycoprotein efflux inhibition : Co-administration with verapamil in BBB permeability assays (MDCK-MDR1 cells) .

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